What is AkaLumine hydrochloride and its mechanism of action?
What is AkaLumine hydrochloride and its mechanism of action?
An In-depth Technical Guide to AkaLumine Hydrochloride
Introduction
AkaLumine hydrochloride is a synthetic analog of D-luciferin, the substrate for firefly luciferase (Fluc).[1] Developed to overcome the limitations of traditional bioluminescence imaging (BLI), its primary advantage lies in producing near-infrared (NIR) light, which has significantly better penetration through biological tissues.[2][3] Bioluminescence is a powerful technology that relies on luciferase enzymes oxidizing a luciferin substrate to produce light, enabling the non-invasive tracking of biological processes like gene expression, cell proliferation, and disease progression in living animals.[4][5]
The hydrochloride salt form of AkaLumine was specifically developed to improve upon the poor water solubility of its parent compound, AkaLumine, thereby enhancing its applicability for in vivo studies.[2][6] This guide provides a comprehensive technical overview of AkaLumine hydrochloride, its mechanism of action, quantitative performance metrics, and detailed experimental protocols for its application in preclinical research.
Physicochemical Properties
AkaLumine hydrochloride is structurally distinct from D-luciferin, featuring a dimethylaniline moiety and an extended π-conjugated system instead of the traditional benzothiazole structure.[7] This modification is responsible for the red-shift in its emission spectrum.[7] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | [8] |
| Molecular Formula | C₁₆H₁₉ClN₂O₂S | [8] |
| Molecular Weight | 338.9 g/mol | [8] |
| CAS Number | 2558205-28-8 | [9] |
| Max Emission λ | 677 nm | [1][2] |
| Aqueous Solubility | < 40 mM | [2][8] |
| Purity | ≥98% (typically verified by HPLC) | [4] |
Mechanism of Action
The fundamental mechanism of action for AkaLumine hydrochloride is analogous to that of D-luciferin: it serves as a substrate for the enzyme firefly luciferase (Fluc). The reaction is an oxidative process that results in the emission of photons.[3][8]
The key distinction lies in the energy of the emitted photons. The extended conjugated structure of AkaLumine alters the electronic properties of the resulting oxyluciferin, lowering the energy of the electronic transition and thus shifting the emitted light to a longer, near-infrared wavelength (~677 nm).[2] This contrasts sharply with the 562 nm peak emission of the D-luciferin/Fluc reaction.[2][3]
This NIR emission falls within the "optical window" of biological tissues (roughly 650-900 nm), where absorption by major endogenous chromophores like hemoglobin and water is minimal.[4][10] This property is the primary reason for the superior performance of AkaLumine hydrochloride in deep-tissue imaging applications.[11]
Figure 1: Mechanism of AkaLumine-HCl bioluminescence and its advantage in tissue penetration.
Quantitative Data and Performance Comparison
AkaLumine hydrochloride demonstrates significant quantitative advantages over D-luciferin and other synthetic analogs like CycLuc1, particularly in sensitivity and tissue penetration.
Table 1: Comparative Kinetic and Spectral Properties
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Reference |
| Emission λmax | 677 nm | 562 nm | 604 nm | [2][3][8] |
| Km for Fluc | 2.06 μM | - | - | [1][9] |
| Aqueous Solubility | < 40 mM | - | < 5 mM | [2][8] |
Table 2: Comparative Performance in Biological Models
| Metric | AkaLumine-HCl vs. D-luciferin | AkaLumine-HCl vs. CycLuc1 | Reference |
| Tissue Penetration (8mm) | 8.3× greater | 6.7× greater | [6][8] |
| In Vitro Signal (LLC/luc cells) | 6.7× brighter | - | [8] |
| In Vivo Signal (Subcutaneous Tumor) | 40× stronger | - | [8] |
| In Vivo Sensitivity (Lung Metastases) | 8.1× higher | 3.3× higher | [2][8] |
| In Vitro Cell Detection Limit | Detects 5 cells (with AkaLuc) vs. 500 cells (with FLuc) | - | [12] |
| In Vivo Cell Detection Limit | ~1,000 cells (with AkaLuc) vs. >10,000 cells (with FLuc) | - | [12] |
Experimental Protocols
The high aqueous solubility and favorable kinetics of AkaLumine hydrochloride make it suitable for a range of standard bioluminescence imaging protocols.
In Vitro Assay for Luciferase Activity
This protocol is designed to measure luciferase activity in cell culture.
-
Cell Preparation: Plate cells genetically engineered to express luciferase (e.g., LLC/luc) in a 96-well plate. A typical density is 2 x 10⁵ to 4 x 10⁵ cells per well.[1][10]
-
Reagent Preparation: Prepare a stock solution of AkaLumine hydrochloride in sterile water or PBS. A typical working concentration for the assay is between 2.5 µM and 100 µM.[1] Prepare a 5 mM ATP-magnesium solution.
-
Assay Execution: Add the AkaLumine hydrochloride solution and ATP-magnesium to the cells.
-
Data Acquisition: Immediately place the plate in a bioluminescence imaging system (e.g., IVIS Spectrum) and begin signal acquisition. Use an emission filter of 680±10 nm for NIR signals or an open filter for total bioluminescence.[3][10] The signal typically peaks within minutes.
In Vivo Imaging of Subcutaneous Tumors
This protocol describes the use of AkaLumine hydrochloride for monitoring tumor growth in mouse models.
-
Tumor Implantation: Subcutaneously inject luciferase-expressing cancer cells (e.g., 3 x 10⁵ LLC/luc cells) suspended in PBS and an equal volume of a basement membrane matrix like Geltrex into the flank of the mouse.[2] Allow tumors to establish and grow.
-
Substrate Administration: Prepare a sterile solution of AkaLumine hydrochloride (e.g., 30-33 mM in ddH₂O or PBS).[10][12] Administer the substrate via intraperitoneal (i.p.) injection. A typical dose is 100 µL of a 0.5 mM to 33 mM solution.[1]
-
Anesthesia: Anesthetize the animal using isoflurane or a similar anesthetic immediately before or after substrate injection.
-
Data Acquisition: Position the mouse in a pre-warmed bioluminescence imaging system. Begin image acquisition approximately 15 minutes post-injection, as this is the typical time to peak signal.[1][8] Capture images using appropriate settings (e.g., medium binning, open emission filter or 680 nm filter).[12]
-
Data Analysis: Quantify the photon flux (photons/s/cm²/sr) from a defined region of interest (ROI) over the tumor site.
Figure 2: General experimental workflow for in vivo bioluminescence imaging using AkaLumine-HCl.
Conclusion
AkaLumine hydrochloride represents a significant advancement in bioluminescence imaging technology. Its superior physicochemical properties—notably its high aqueous solubility and near-infrared emission profile—translate directly to enhanced performance in preclinical models. By enabling more sensitive detection of cells in deep tissues, it allows for more accurate and non-invasive monitoring of disease progression and therapeutic response, making it an invaluable tool for researchers in oncology, neurobiology, and other fields.[2][9] The development of the engineered luciferase Akaluc, which is optimized for AkaLumine, has further amplified these advantages, in some cases enabling single-cell visualization in vivo.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Frontiers | Self-Illuminating Agents for Deep-Tissue Optical Imaging [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AkaLumine hydrochloride () for sale [vulcanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Three-Dimensional Imaging Method for the Quantification and Localization of Dynamic Cell Tracking Posttransplantation [frontiersin.org]
